molecular formula C24H26N2O5S B3451770 2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide

2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B3451770
M. Wt: 454.5 g/mol
InChI Key: VGGWBSZDDXZRLQ-UHFFFAOYSA-N
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Description

2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(2,5-dimethoxyphenyl)benzenesulfonamide.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(2,5-dimethoxyphenyl)benzenesulfonamide
  • 2-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which can provide a dual mode of action in biological systems. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-10-12-21(18(2)14-17)25-24(27)16-26(32(28,29)20-8-6-5-7-9-20)22-15-19(30-3)11-13-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGWBSZDDXZRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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